

Discovery and history of ethanedioic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Oxiniacic Acid*

Cat. No.: *B432563*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of Ethanedioic Acid

Abstract

Ethanedioic acid, more commonly known as oxalic acid, holds a significant place in the history of chemistry. As the simplest dicarboxylic acid, its discovery and subsequent synthesis marked pivotal moments in the transition from alchemy to modern chemistry and the understanding of organic compounds. This guide provides a comprehensive overview of the discovery and history of ethanedioic acid, intended for researchers, scientists, and drug development professionals. It delves into the early isolations from natural sources, the pioneering synthetic methodologies, and the key scientific figures who contributed to its understanding. The narrative emphasizes the causality behind experimental choices and provides detailed protocols for historical preparations, supported by modern chemical principles.

Introduction: The Nature of Ethanedioic Acid

Ethanedioic acid, with the chemical formula $C_2H_2O_4$, is a white crystalline solid that is highly soluble in water.^[1] Its structure consists of two carboxyl groups joined together, making it the simplest dicarboxylic acid.^[2] This structure is responsible for its relatively high acidity compared to other organic acids like acetic acid.^[3] It is commonly found in its dihydrate form, $(COOH)_2 \cdot 2H_2O$.^[4]

The name "oxalic acid" is derived from the genus *Oxalis*, commonly known as wood sorrels, from which the acid was first isolated.^{[2][5]} The systematic IUPAC name is ethanedioic acid.^[2] It occurs naturally in a wide variety of plants, including spinach, rhubarb, and beets.^{[5][7]} In these plants, it often exists as its calcium or potassium salts.^[7]

Early Discoveries: Isolation from Natural Sources

The history of ethanedioic acid begins not with the free acid itself, but with its salts. The preparation of oxalate salts from plants was known as early as the 17th century.^[4] For instance, "salt of sorrel" (potassium binoxalate) was isolated from wood sorrel (*Oxalis acetosella*) and used for cleaning and bleaching.^[8]

The first isolation of oxalic acid is credited to the German pharmacist and chemist Johann Christian Wieglob in 1769, who isolated it from the plant *Oxalis acetosella*.^{[7][9]} However, it was the Swiss chemist François Pierre Savary of Fribourg who, in 1773, first isolated oxalic acid from its salt in sorrel.^[2]

Experimental Protocol: Isolation of Oxalic Acid from Plant Material (Historical Method)

This protocol is based on the historical principles of extracting oxalates from plants and then converting them to the free acid.

Objective: To isolate crystalline oxalic acid from a plant source rich in oxalates, such as rhubarb leaves or wood sorrel.

Materials:

- Plant material (e.g., 1 kg of rhubarb leaves)
- Distilled water
- Calcium hydroxide (slaked lime)
- Dilute sulfuric acid
- Cheesecloth or fine filter
- Beakers and flasks
- Heating apparatus

Methodology:

- Extraction of Oxalate Salts:

1. Chop the plant material into small pieces.
2. Boil the chopped material in a sufficient volume of distilled water for approximately 30 minutes to extract the soluble oxalates.[\[10\]](#)
3. Filter the mixture through cheesecloth or a fine filter to remove the solid plant debris, collecting the aqueous extract.

- Precipitation of Calcium Oxalate:

1. To the aqueous extract, add a slurry of calcium hydroxide. This will precipitate the soluble oxalates as insoluble calcium oxalate.
 - Causality: Calcium oxalate is significantly less soluble in water than potassium or sodium oxalates, allowing for its separation from the solution.
2. Allow the precipitate to settle, then decant the supernatant liquid.
3. Wash the calcium oxalate precipitate with water to remove any remaining impurities.

- Liberation of Oxalic Acid:

1. Suspend the calcium oxalate precipitate in water.
2. Slowly and carefully add dilute sulfuric acid to the suspension while stirring. This will precipitate calcium sulfate (gypsum) and leave oxalic acid in solution.
 - Causality: Sulfuric acid is a stronger acid than oxalic acid and will displace it from its salt. Calcium sulfate is insoluble and can be removed by filtration.
 - Reaction: $\text{CaC}_2\text{O}_4(\text{s}) + \text{H}_2\text{SO}_4(\text{aq}) \rightarrow \text{H}_2\text{C}_2\text{O}_4(\text{aq}) + \text{CaSO}_4(\text{s})$
3. Filter the mixture to remove the calcium sulfate precipitate.

- Crystallization of Oxalic Acid:

1. Gently heat the resulting oxalic acid solution to concentrate it.
2. Allow the concentrated solution to cool slowly. Colorless crystals of oxalic acid dihydrate will form.
3. Collect the crystals by filtration and allow them to air dry.

The Dawn of Synthesis: From Sugar to "Sugar Acid"

A major breakthrough in the history of ethanedioic acid was its first synthesis from a non-plant source. In 1776, the Swedish chemist Carl Wilhelm Scheele, a pivotal figure in the history of chemistry, produced oxalic acid by reacting sugar with concentrated nitric acid.^{[2][8]} He named the resulting substance "socker-syra" or "sugar acid."^[2] By 1784, Scheele had demonstrated that his "sugar acid" was identical to the oxalic acid obtained from natural sources.^{[2][8]} This was a significant step in demonstrating that organic compounds could be created in the laboratory.

Experimental Protocol: Scheele's Synthesis of Oxalic Acid from Sucrose

This protocol outlines the synthesis of oxalic acid from sucrose using nitric acid, a method pioneered by Scheele.

Objective: To synthesize oxalic acid by the oxidation of sucrose with nitric acid.

Materials:

- Sucrose (table sugar)
- Concentrated nitric acid
- Vanadium pentoxide (as a catalyst, a modern improvement)^{[2][11]}
- Flask
- Water bath
- Fume hood

Methodology:

- Reaction Setup:

1. In a fume hood, place 20 g of sucrose into a 1-liter flask.[\[11\]](#)
2. Gently warm 140 ml of concentrated nitric acid in the flask on a water bath. A small amount of vanadium pentoxide (0.1 g) can be added to catalyze the reaction.[\[11\]](#)

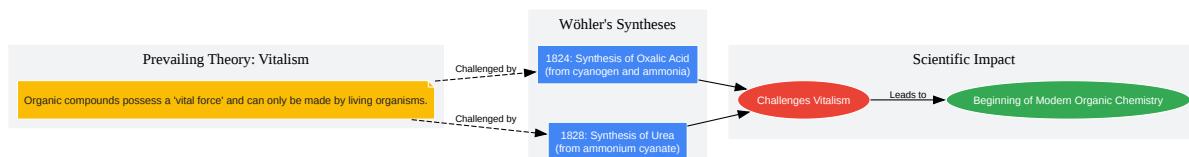
- Oxidation:

1. Add the sucrose to the warm nitric acid.[\[11\]](#)
2. A vigorous reaction will ensue, producing copious brown fumes of nitrogen dioxide. The flask should be cooled in cold water to control the reaction.[\[11\]](#)
 - Causality: Nitric acid is a powerful oxidizing agent that breaks down the sucrose molecule, oxidizing the carbon atoms to form carboxylic acid groups.

- Crystallization:

1. After the reaction has subsided, allow the solution to stand for 24 hours. Colorless crystals of oxalic acid will separate out.[\[11\]](#)
2. The mother liquor can be further concentrated to yield more crystals.[\[11\]](#)

- Purification:


1. The crystals can be collected and recrystallized from a small amount of hot water to improve purity.[\[11\]](#)

The Wöhler Synthesis and the Decline of Vitalism

In 1824, the German chemist Friedrich Wöhler synthesized oxalic acid by reacting cyanogen with ammonia in an aqueous solution.[\[2\]](#)[\[12\]](#) This experiment is considered by some to be the first synthesis of a natural product from inorganic starting materials, predating his more famous synthesis of urea in 1828.[\[2\]](#) Wöhler's work, including the synthesis of oxalic acid and urea,

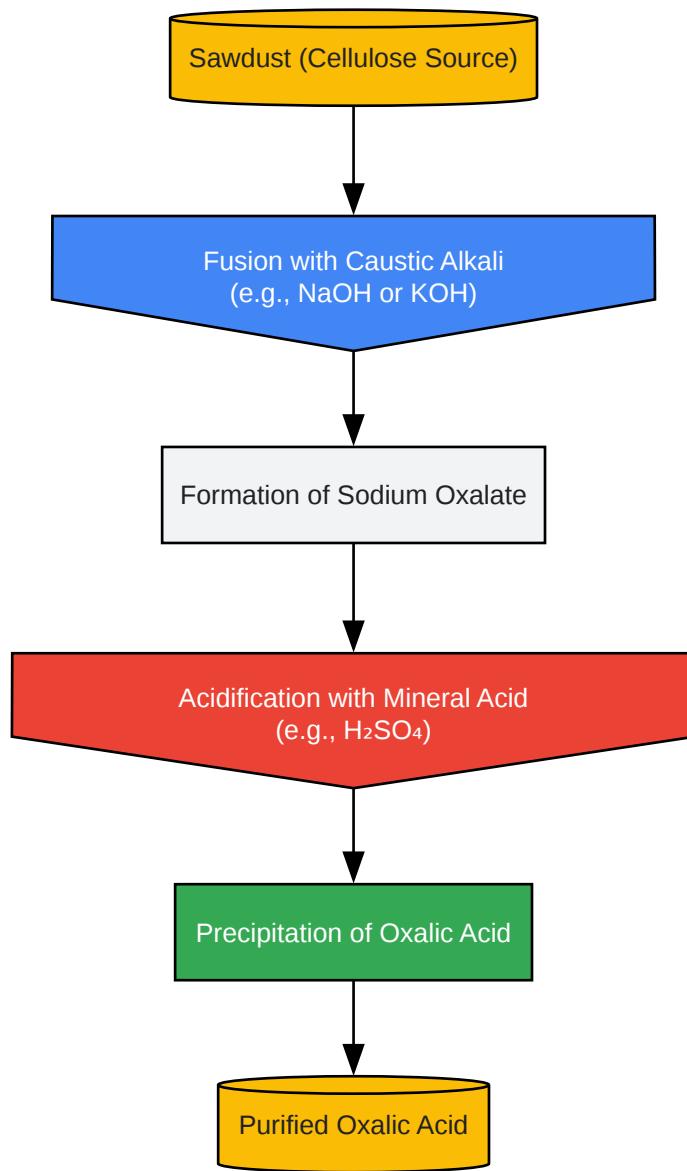
was instrumental in challenging the theory of vitalism, which held that organic compounds could only be produced by living organisms.[12][13]

Logical Relationship: Wöhler's Contribution

[Click to download full resolution via product page](#)

Caption: Wöhler's syntheses of oxalic acid and urea challenged the theory of vitalism.

Industrial Production: From Sawdust to Modern Methods


Historically, a significant industrial method for producing oxalic acid involved heating sawdust with caustic alkalis like sodium or potassium hydroxide, followed by acidification.[2][4] This process capitalized on the carbohydrate content of the wood.

Modern industrial production of oxalic acid primarily involves the oxidation of carbohydrates, such as glucose or corn starch, using nitric acid in the presence of a vanadium pentoxide catalyst.[2] Another method is the oxidative carbonylation of alcohols.[2]

Timeline of Key Discoveries and Developments

Year	Scientist(s)	Discovery/Development	Significance
1769	Johann Christian Wiegbleb	First isolation of oxalic acid from wood sorrel (<i>Oxalis acetosella</i>). [7] [9]	Initial discovery of the compound in a natural source.
1773	François Pierre Savary	Isolated oxalic acid from its salt in sorrel. [2]	Further characterization and isolation of the free acid.
1776	Carl Wilhelm Scheele	Synthesized oxalic acid by reacting sugar with nitric acid. [2] [8]	First synthesis of an organic acid from a non-plant source.
1784	Carl Wilhelm Scheele	Demonstrated the identity of "sugar acid" and naturally occurring oxalic acid. [2] [8]	Confirmed the chemical nature of the synthesized compound.
1824	Friedrich Wöhler	Synthesized oxalic acid from cyanogen and ammonia. [2] [12]	One of the first syntheses of a natural product from inorganic precursors.
Late 19th Century	Various	Development of industrial production from sawdust and caustic alkalis. [2] [4]	Enabled large-scale production for various applications.
20th Century	Various	Refinement of industrial synthesis using carbohydrate oxidation and oxidative carbonylation. [2]	More efficient and widespread production methods.

Experimental Workflow: Historical Industrial Production from Sawdust

[Click to download full resolution via product page](#)

Caption: Historical industrial production of oxalic acid from sawdust.

Conclusion

The journey of ethanedioic acid from its initial discovery in the humble wood sorrel to its synthesis in the laboratory and large-scale industrial production encapsulates a significant portion of the history of modern chemistry. The work of pioneers like Scheele and Wöhler not

only demystified the nature of this organic acid but also laid the groundwork for the demise of vitalism and the rise of synthetic organic chemistry. Today, ethanedioic acid continues to be a vital chemical in various industrial applications, from cleaning and bleaching to the processing of rare earth metals, a testament to its enduring importance.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. quora.com [quora.com]
- 2. Oxalic acid - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. Oxalic acid | Formula, Uses, & Facts | Britannica [britannica.com]
- 5. cameo.mfa.org [cameo.mfa.org]
- 6. encyclopedia.com [encyclopedia.com]
- 7. encyclopedia.com [encyclopedia.com]
- 8. Oxalic Acid [1902encyclopedia.com]
- 9. manavchem.com [manavchem.com]
- 10. mindat.org [mindat.org]
- 11. prepchem.com [prepchem.com]
- 12. hekint.org [hekint.org]
- 13. Friedrich Wöhler | Research Starters | EBSCO Research [ebsco.com]
- To cite this document: BenchChem. [Discovery and history of ethanedioic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b432563#discovery-and-history-of-ethanedioic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com